Bio-ams tfa
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Overview
Description
Bio-AMS (TFA) is a potent inhibitor of bacterial biotin protein ligase. It exhibits selective activity against Mycobacterium tuberculosis and disrupts fatty acid and lipid biosynthesis . This compound is primarily used in research settings to study its effects on bacterial growth and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bio-AMS (TFA) is synthesized through a series of chemical reactions involving the use of trifluoroacetic acid. The synthesis typically involves the following steps:
Acidification: The initial step involves acidification with pure trifluoroacetic acid.
Neutralization: This is followed by neutralization using 2M TrisBase.
Digestion: The final step involves digestion to obtain the desired compound.
Industrial Production Methods
The industrial production of Bio-AMS (TFA) follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of trifluoroacetic acid in the production process ensures efficient extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Bio-AMS (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituting agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Bio-AMS (TFA). These products are often used in further research to study their effects on bacterial growth and metabolism .
Scientific Research Applications
Bio-AMS (TFA) has several scientific research applications, including:
Chemistry: It is used to study the effects of biotin protein ligase inhibition on bacterial growth and metabolism.
Biology: It is used to investigate the role of biotin protein ligase in various biological processes.
Medicine: It is used in the development of new antibiotics targeting Mycobacterium tuberculosis.
Industry: It is used in the production of various biotechnological products.
Mechanism of Action
Bio-AMS (TFA) exerts its effects by inhibiting bacterial biotin protein ligase. This inhibition disrupts fatty acid and lipid biosynthesis, leading to the arrest of bacterial growth. The molecular targets involved in this process include the biotin protein ligase enzyme and various pathways related to fatty acid and lipid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Bio-AMS (TFA) include:
Biotin: A vitamin that acts as a coenzyme in various metabolic processes.
Biotinylated Compounds: Compounds that have been chemically linked to biotin for various research purposes.
Uniqueness
Bio-AMS (TFA) is unique in its selective inhibition of bacterial biotin protein ligase. This selective activity makes it a valuable tool in the study of bacterial growth and metabolism, as well as in the development of new antibiotics targeting Mycobacterium tuberculosis .
Biological Activity
Bio-AMS TFA is a potent inhibitor of biotin protein ligase (BPL), a critical enzyme in the biotinylation pathway of various organisms, including Mycobacterium tuberculosis (Mtb). This compound has garnered attention due to its significant biological activity against multidrug-resistant strains of tuberculosis, as well as its potential applications in chemical biology.
This compound functions by binding to the active site of BPL with high affinity, inhibiting the enzyme's ability to biotinylate proteins. This inhibition disrupts essential metabolic pathways in bacteria, particularly those involved in fatty acid biosynthesis, which is crucial for their survival and proliferation. The compound exhibits a minimum inhibitory concentration (MIC) that ranges from 0.16 to 0.625 μM against various strains of Mtb, indicating strong antimicrobial efficacy .
Efficacy Against Mycobacterium tuberculosis
In studies involving Mtb H37Rv and other multidrug-resistant strains, Bio-AMS demonstrated potent antitubercular activity. The following table summarizes the MIC values observed for different strains:
Strain Type | MIC (μM) |
---|---|
Mtb H37Rv | 0.31 - 0.78 |
Multidrug-resistant TB | 0.16 - 0.625 |
Extensively drug-resistant TB | 0.16 - 0.625 |
These results confirm that Bio-AMS is effective against both susceptible and resistant strains of tuberculosis, highlighting its potential as a therapeutic agent in treating resistant infections .
Impact on Protein Biotinylation
Research has shown that treatment with Bio-AMS leads to a significant decrease in global biotinylation levels of proteins involved in fatty acid biosynthesis within Mtb. In experiments where Mtb was treated with varying concentrations of Bio-AMS, a clear reduction in protein biotinylation was observed, particularly at higher concentrations (1.0 μM), which correlates with its efficacy against bacterial growth .
In Vivo Studies
In vivo studies conducted with Mtb revealed that Bio-AMS effectively reduces biotinylation levels without immediate growth arrest due to the slow doubling time of the bacteria. The treatment resulted in observable changes in protein patterns via Western blot analysis, confirming the compound's action at the molecular level .
Structural Insights
A study focusing on the structural interactions between Bio-AMS and BPL provided insights into its binding mechanism. The compound was found to bind more than 1700-fold tighter than biotin itself, establishing a strong foundation for future structure-aided drug design efforts aimed at developing new inhibitors targeting similar pathways .
Properties
Molecular Formula |
C22H30F3N9O9S2 |
---|---|
Molecular Weight |
685.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H29N9O7S2.C2HF3O2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13;3-2(4,5)1(6)7/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33);(H,6,7)/t9-,10+,11-,13-,15+,16+,19+;/m0./s1 |
InChI Key |
VXWOGYSNAHPLOO-IWTWRERHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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